6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione
Brand Name:
Vulcanchem
CAS No.:
17587-22-3
VCID:
VC20989166
InChI:
InChI=1S/C10H11F7O2/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17/h4H2,1-3H3
SMILES:
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Molecular Formula:
C10H11F7O2
Molecular Weight:
296.18 g/mol
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione
CAS No.: 17587-22-3
Cat. No.: VC20989166
Molecular Formula: C10H11F7O2
Molecular Weight: 296.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17587-22-3 |
|---|---|
| Molecular Formula | C10H11F7O2 |
| Molecular Weight | 296.18 g/mol |
| IUPAC Name | 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
| Standard InChI | InChI=1S/C10H11F7O2/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17/h4H2,1-3H3 |
| Standard InChI Key | SQNZLBOJCWQLGQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
| Canonical SMILES | CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
| Melting Point | 38.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator